Cas no 1005301-11-0 (3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide)

3-Chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a specialized sulfonamide derivative featuring a tetrahydroquinoline core and an isobutyryl substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural complexity, which combines a sulfonamide moiety with a heterocyclic scaffold. Such frameworks are often explored for their potential bioactivity, particularly in targeting enzyme inhibition or receptor modulation. The chloro and sulfonamide functional groups enhance its reactivity, making it a versatile intermediate for further derivatization. Its well-defined synthetic pathway and high purity make it suitable for rigorous research applications, including drug discovery and mechanistic studies.
3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide structure
1005301-11-0 structure
Product name:3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
CAS No:1005301-11-0
MF:C19H21ClN2O3S
MW:392.899642705917
CID:5507015

3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
    • 3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
    • Inchi: 1S/C19H21ClN2O3S/c1-13(2)19(23)22-10-4-5-14-8-9-16(12-18(14)22)21-26(24,25)17-7-3-6-15(20)11-17/h3,6-9,11-13,21H,4-5,10H2,1-2H3
    • InChI Key: YGTCHUUIVNCUQW-UHFFFAOYSA-N
    • SMILES: C1(S(NC2=CC3=C(C=C2)CCCN3C(=O)C(C)C)(=O)=O)=CC=CC(Cl)=C1

3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2050-0233-5μmol
3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
1005301-11-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F2050-0233-5mg
3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
1005301-11-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F2050-0233-10mg
3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
1005301-11-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F2050-0233-20μmol
3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
1005301-11-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F2050-0233-30mg
3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
1005301-11-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F2050-0233-10μmol
3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
1005301-11-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F2050-0233-25mg
3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
1005301-11-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F2050-0233-15mg
3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
1005301-11-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F2050-0233-1mg
3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
1005301-11-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F2050-0233-2mg
3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
1005301-11-0 90%+
2mg
$59.0 2023-05-17

Additional information on 3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Research Briefing on 3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide (CAS: 1005301-11-0)

This research briefing provides an in-depth analysis of the latest advancements related to the compound 3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide (CAS: 1005301-11-0). The compound, a sulfonamide derivative, has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, biological activity, and mechanism of action, positioning it as a promising candidate for further drug development.

The background of this research stems from the growing need for novel small-molecule inhibitors targeting specific pathways in diseases such as cancer and inflammatory disorders. The unique structural features of 3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide, including its tetrahydroquinoline core and sulfonamide moiety, suggest potential interactions with key biological targets. Recent publications have highlighted its role as a modulator of protein-protein interactions, particularly in pathways involving NF-κB and MAPK signaling.

In terms of synthesis, recent methodologies have optimized the production of this compound with improved yields and purity. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel multi-step synthesis route that reduces byproduct formation and enhances scalability. The study also reported the compound's stability under physiological conditions, a critical factor for its potential use in vivo.

Biological evaluations have demonstrated the compound's efficacy in preclinical models. For instance, in vitro assays revealed its potent inhibitory activity against specific kinases, with IC50 values in the nanomolar range. Additionally, animal studies have shown promising results in reducing tumor growth in xenograft models, with minimal off-target effects. These findings underscore the compound's potential as a lead candidate for oncology applications.

Mechanistic studies have further elucidated the compound's mode of action. Structural analyses using X-ray crystallography and molecular docking simulations have identified key binding interactions with target proteins. These insights are invaluable for the rational design of derivatives with enhanced potency and selectivity. Recent computational studies have also predicted favorable pharmacokinetic properties, suggesting good oral bioavailability and metabolic stability.

Despite these advancements, challenges remain. Issues such as potential toxicity and resistance mechanisms need to be addressed in future research. Ongoing studies are exploring combination therapies and structural modifications to mitigate these concerns. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide represents a promising scaffold for drug development. Its unique chemical properties and biological activities make it a valuable subject of ongoing research. Future directions include optimizing its pharmacological profile and advancing it through preclinical and clinical trials. This briefing highlights the compound's potential and the need for continued investigation to fully realize its therapeutic benefits.

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